molecular formula C12H9F2NO B11884233 (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-72-2

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11884233
CAS No.: 1346691-72-2
M. Wt: 221.20 g/mol
InChI Key: KOLHOHYNBLKSLQ-UHFFFAOYSA-N
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Description

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative featuring a methanol group at the pyridin-3-yl position and a 3,4-difluorophenyl substituent at the pyridine’s 5-position.

Properties

CAS No.

1346691-72-2

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[5-(3,4-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-6,16H,7H2

InChI Key

KOLHOHYNBLKSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)CO)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational approach for synthesizing (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol involves the reaction of 3,4-difluorobenzaldehyde with a pyridine-derived Grignard reagent. The process typically proceeds via nucleophilic addition of the Grignard reagent to the aldehyde group, followed by oxidation or reduction to introduce the methanol moiety. For example, phenylmagnesium bromide or its fluorinated analogs react with 3,4-difluorobenzaldehyde in tetrahydrofuran (THF) or toluene, yielding intermediate alcohols that are subsequently oxidized.

Optimization of Reaction Conditions

Critical parameters include temperature, solvent polarity, and catalyst selection. A study on analogous systems demonstrated that CuCl (10 mol%) in THF/toluene mixtures at 0–25°C optimizes yield by minimizing side reactions like homo-coupling (Table 1). Increasing the Grignard equivalent from 1.1 to 1.8 improves product formation from 23% to 76%, though excess reagent risks over-reduction.

Table 1: Grignard Reaction Optimization for Analogous Compounds

Grignard EquivCatalyst (mol%)SolventTemp (°C)Yield (%)
1.1CuCl (10)THF/Toluene0–523
1.8CuCl (10)THF/Toluene2576
2.0CuCl (10)THF2542

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3,4-difluorophenylboronic acid with halogenated pyridine precursors offers a regioselective route. For instance, 5-bromo-3-pyridinemethanol reacts with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dimethoxyethane (DME), achieving yields up to 68%. The method avoids harsh reducing agents but requires rigorous exclusion of moisture.

Negishi Coupling

Zinc-mediated coupling of 3,4-difluorophenylzinc bromide with 5-iodo-3-pyridinemethanol under NiCl₂ catalysis provides an alternative pathway. This method excels in sterically hindered systems, with reported yields of 72% in THF at 60°C.

Alternative Synthetic Routes

Reductive Amination

Though less common, reductive amination of 5-(3,4-difluorophenyl)pyridine-3-carbaldehyde using NaBH₄ or LiAlH₄ in methanol presents a straightforward approach. However, over-reduction to the amine derivative remains a challenge, necessitating precise stoichiometric control.

Hydroxymethylation via Formaldehyde

Direct hydroxymethylation of 5-(3,4-difluorophenyl)pyridine using formaldehyde under basic conditions (KOH/EtOH) has been explored. While simpler, this method suffers from low regioselectivity (<30% yield) and is seldom employed industrially.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety. A patent describing a similar compound highlights the use of automated reactors for Grignard reagent addition, achieving 89% purity with residence times under 10 minutes.

Crystallization and Purification

Solvent-mediated crystallization is critical for isolating high-purity product. Ethyl acetate/2-propanol mixtures enable efficient recrystallization, reducing residual catalyst levels to <0.1%. Industrial protocols often employ sequential washes with NaCl and acetic acid to remove inorganic byproducts .

Chemical Reactions Analysis

Oxidation to Ketone

The hydroxymethyl group undergoes oxidation to form a ketone. Manganese dioxide (MnO₂) is commonly used under mild conditions:

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanolrefluxMnO2,DCM(5-(3,4-Difluorophenyl)pyridin-3-yl)methanone\text{this compound} \xrightarrow[\text{reflux}]{\text{MnO}_2, \text{DCM}} \text{(5-(3,4-Difluorophenyl)pyridin-3-yl)methanone}

Key Data :

  • Reagent/Condition : MnO₂ in dichloromethane (DCM), reflux.

  • Yield : ~85% (estimated from analogous protocols in).

  • Application : The ketone product serves as an intermediate for further functionalization in drug discovery.

Esterification

The alcohol reacts with acetic anhydride to form an acetate ester:

This compoundH2SO4Ac2O(5-(3,4-Difluorophenyl)pyridin-3-yl)methyl acetate\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Ac}_2\text{O}} \text{(5-(3,4-Difluorophenyl)pyridin-3-yl)methyl acetate}

Key Data :

  • Reagent/Condition : Acetic anhydride (Ac₂O) with catalytic H₂SO₄.

  • Product Stability : The ester derivative enhances lipophilicity for pharmaceutical applications.

Nucleophilic Substitution

The hydroxyl group is replaced by halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):

Reaction TypeReagent/ConditionProductApplication
Chlorination SOCl₂, reflux3-(Chloromethyl)-5-(3,4-difluorophenyl)pyridinePrecursor for cross-coupling reactions.
Bromination PBr₃, anhydrous ether3-(Bromomethyl)-5-(3,4-difluorophenyl)pyridineIntermediate in Suzuki-Miyaura couplings.

Notes :

  • Bromination typically achieves higher yields (~90%) compared to chlorination (~75%).

  • Halogenated derivatives are pivotal in constructing complex molecules via palladium-catalyzed reactions .

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in cross-coupling with aryl boronic acids:

3-(Bromomethyl)-5-(3,4-difluorophenyl)pyridinePd(PPh3)4,Na2CO3Ar-B(OH)2Biaryl derivatives\text{3-(Bromomethyl)-5-(3,4-difluorophenyl)pyridine} \xrightarrow[\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3]{\text{Ar-B(OH)}_2} \text{Biaryl derivatives}

Key Data :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

  • Conditions : Aqueous Na₂CO₃, toluene/ethanol, 80–90°C .

  • Scope : Enables introduction of diverse aryl groups for structure-activity studies .

Hydrogen Bonding and Complexation

The fluorine atoms and hydroxyl group facilitate interactions with biological targets:

  • Mechanism : Fluorines enhance hydrogen-bond acceptor capacity, while the alcohol acts as a donor.

  • Applications : Stabilizes interactions with enzyme active sites, as observed in kinase inhibitors .

Research Significance

  • Medicinal Chemistry : Halogenated derivatives show antiproliferative activity in cancer cell lines (e.g., NCI-H522 lung cancer) .

  • Material Science : Fluorine content improves thermal stability for optoelectronic materials.

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its utility in synthetic and applied chemistry.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis
The compound serves as an essential intermediate in the synthesis of more complex organic molecules. It can be utilized to create derivatives with varied biological activities by modifying the pyridine or phenyl rings through substitution reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

2. Mechanistic Studies
Research has focused on understanding the chemical reactivity of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol. It can undergo several reactions, including oxidation to form aldehydes or carboxylic acids and reduction to yield alcohols or amines. These reactions are critical for developing new compounds with desired properties.

1. Anticancer Properties
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance, its derivatives have shown significant cytotoxicity against renal (A498), breast (MDA-MB-468), and melanoma (SK-MEL-28) cancer cell lines, with IC50 values indicating strong growth inhibition. These findings suggest potential applications in cancer therapy.

2. Selectivity and Toxicity
Comparative studies indicate that derivatives of this compound exhibit selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. For example, certain derivatives demonstrated significantly lower toxicity to normal human dermal fibroblasts compared to their effects on cancer cells.

Anticancer Efficacy

In vitro tests have demonstrated that derivatives of this compound exhibit notable cytotoxicity across multiple cancer types. A study involving the NCI-60 cancer cell line panel revealed IC50 values in the low micromolar range for several derivatives, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)Effect
This compoundA498 (Renal)1.25High cytotoxicity
This compoundMDA-MB-468 (Breast)1.41High cytotoxicity
This compoundSK-MEL-28 (Melanoma)1.49High cytotoxicity

Mechanism of Action

The mechanism of action of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Fluorine Substitution Patterns
  • (5-(2,4-Difluorophenyl)pyridin-3-yl)methanol (CAS: 887974-19-8): This analog differs in the fluorine substitution pattern (2,4-difluorophenyl vs. 3,4-difluorophenyl). The meta- and para-fluorine positions in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the ortho/para arrangement .
(b) Heterocycle Modifications
  • Oxadiazole Derivatives (e.g., Compound 4g from ): The replacement of pyridine with 1,3,4-oxadiazole introduces a heterocyclic ring with two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. For example, 4g [(5-(3,4-difluorophenyl)-1,3,4-oxadiazole-2-yl)(pyridin-2-yl)methanol] shows reduced basicity compared to the target compound due to the oxadiazole’s electron-deficient nature .
  • Thiadiazole Derivatives (e.g., 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine): The thiadiazole core introduces sulfur, which may enhance interactions with metal ions or cysteine residues in enzymes.

Functional Group Variations

  • [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol: The pyrazole ring introduces additional hydrogen-bonding sites, which could improve solubility but may reduce lipophilicity. This contrasts with the target compound’s pyridine-methanol system, which balances polarity and aromaticity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol Pyridine 3,4-difluorophenyl, -CH₂OH ~245 (estimated) High polarity, potential kinase modulation
(5-Trifluoromethylpyridin-3-yl)methanol Pyridine -CF₃, -CH₂OH 177.12 logP = 1.59; improved lipophilicity
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine Thiadiazole 3,4-difluorophenyl, -NH₂ 213.21 Antimicrobial candidate
[5-(2,4-Difluorophenyl)pyridin-3-yl]methanol Pyridine 2,4-difluorophenyl, -CH₂OH ~245 (estimated) Altered π-π stacking potential
Compound 4g () Oxadiazole + Pyridine 3,4-difluorophenyl, -CH₂OH Not reported Reduced basicity; kinase inhibition

Research Implications and Gaps

  • Pharmacological Data: Limited evidence exists for the target compound’s bioactivity. Further studies could compare its kinase inhibition or antimicrobial efficacy against analogs like 4g or thiadiazole derivatives .
  • Synthetic Feasibility: The target compound’s synthesis may benefit from methods used for similar pyridine-methanol derivatives, such as Pd-catalyzed cross-coupling (e.g., ) .

Biological Activity

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorophenyl group and a hydroxymethyl group. The presence of fluorine atoms enhances lipophilicity, which can improve interactions with biological targets such as receptors and enzymes. This structural characteristic is crucial for its biological activity.

The mechanism of action involves the compound's ability to interact with specific molecular targets, which may include enzymes and receptors. The fluorine atoms can enhance the compound's capacity to form hydrogen bonds, thus increasing binding affinity and specificity towards various biological targets. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to potential therapeutic effects .

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated through IC50 values, indicating significant growth inhibition at micromolar concentrations .
  • Antimicrobial Activity :
    • Research has demonstrated that this compound possesses antibacterial properties against several pathogenic bacteria. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential use in treating bacterial infections .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease. Its ability to modulate neurotransmitter systems could contribute to these effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effectiveness
AnticancerMDA-MB-231 (breast cancer)IC50 ~ 10 µM
A549 (lung cancer)IC50 ~ 12 µM
AntibacterialE. coliMIC ~ 50 µg/mL
S. aureusMIC ~ 40 µg/mL
NeuroprotectiveNeuronal cell linesProtective effects observed

Synthesis and Applications

The synthesis of this compound typically involves a reductive amination process from corresponding pyridine derivatives. This compound is not only studied for its direct biological activities but also serves as a precursor for developing more complex medicinal agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol?

  • Methodology :

  • Step 1 : Introduce the 3,4-difluorophenyl group to the pyridine ring via cross-coupling (e.g., Suzuki-Miyaura reaction) using a halogenated pyridine precursor (e.g., 5-bromopyridin-3-yl methanol) and a 3,4-difluorophenyl boronic acid derivative .
  • Step 2 : Fluorination of intermediates may require agents like KF in DMSO or selective fluorinating reagents to ensure regioselectivity .
  • Step 3 : Protect the methanol group during coupling reactions to prevent side reactions; deprotection under mild acidic/basic conditions .
    • Validation : Confirm via LCMS (e.g., m/z 730 [M+H]+ in similar compounds) and HPLC retention time analysis (e.g., 1.58 minutes under SMD-TFA05 conditions) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, aromatic protons in the 3,4-difluorophenyl group show splitting patterns (e.g., 7.0–7.5 ppm), while the pyridine ring protons appear as distinct singlets or doublets .
  • LCMS/HPLC : Verify molecular weight (e.g., predicted m/z 235.2 [M+H]+) and purity (>95%) under standardized conditions .
  • X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. What purification strategies are effective for this compound?

  • Methods :

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/heptane (e.g., 6:4 ratio) to separate polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) for high-purity crystalline yields .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl group influence electronic and steric properties compared to analogs?

  • Comparative Analysis :

  • Electronic Effects : Fluorine atoms increase electron-withdrawing effects, enhancing pyridine ring electrophilicity. This impacts reactivity in nucleophilic substitutions or metal-catalyzed reactions .
  • Steric Effects : The 3,4-difluoro substitution creates a planar aromatic system, reducing steric hindrance compared to bulkier groups (e.g., trifluoromethyl or chloro) .
    • Experimental Validation : Use Hammett constants (σ\sigma) to quantify electronic contributions or DFT calculations to model charge distribution .

Q. What strategies optimize metabolic stability in preclinical studies?

  • Approaches :

  • In Vitro Assays : Test hepatic microsomal stability (human/rat) to identify metabolic hotspots (e.g., oxidation of the methanol group).
  • Structural Modifications : Replace the methanol group with bioisosteres (e.g., methyl ethers) or introduce deuterium at labile positions .
    • Data Interpretation : Correlate half-life (t1/2t_{1/2}) and clearance rates with structural features using QSAR models.

Q. How can computational modeling guide SAR studies for this compound?

  • Protocols :

  • Docking Simulations : Map interactions between the difluorophenyl-pyridine core and target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with improved affinity .
    • Case Study : In dengue virus research, AAK1/GAK inhibitors with fluorinated pyridines showed enhanced binding to ATP pockets due to fluorine’s electronegativity .

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